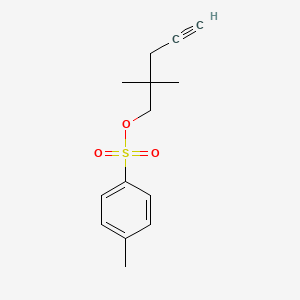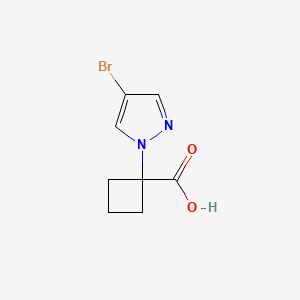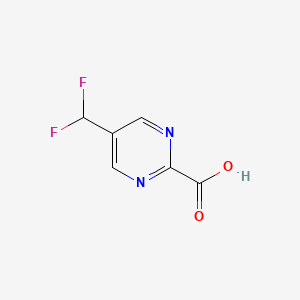
(R)-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 3-position with a methyl group and an amino alcohol side chain at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpyridine, which is commercially available or can be synthesized through various methods.
Chiral Amino Alcohol Formation: The key step involves the introduction of the chiral amino alcohol moiety. This can be achieved through asymmetric synthesis or chiral resolution techniques. One common method is the reduction of the corresponding ketone using chiral catalysts or reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in biochemical assays and studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, affecting enzyme activity and receptor binding.
相似化合物的比较
Similar Compounds
®-2-(Methyl(pyrrolidin-3-yl)amino)ethan-1-ol: This compound has a similar structure but with a pyrrolidine ring instead of a pyridine ring.
2-(2-Methylpyridin-3-yl)ethan-1-ol: This compound lacks the chiral amino group, making it less versatile in chiral synthesis.
Uniqueness
®-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a pyridine ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(9)5-11)3-2-4-10-6/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI 键 |
GYDFARJXUAOHHH-QMMMGPOBSA-N |
手性 SMILES |
CC1=C(C=CC=N1)[C@H](CO)N |
规范 SMILES |
CC1=C(C=CC=N1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)


![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)

![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)



![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)
